N-({4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide
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Overview
Description
N-({4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide is a synthetic organic compound that belongs to the class of thienopyran derivatives. This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyran ring system fused with a prop-2-enamide group. The presence of the thieno[3,2-c]pyran ring imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-c]pyran core, followed by functionalization to introduce the prop-2-enamide group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-({4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-({4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-({4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide is unique due to its specific structural features and the presence of the prop-2-enamide group, which imparts distinct chemical reactivity and potential biological activities compared to other thieno[3,2-c]pyran derivatives.
Properties
IUPAC Name |
N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-3-11(14)13-8-12(2)9-5-7-16-10(9)4-6-15-12/h3,5,7H,1,4,6,8H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVPEODCPJEJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCO1)SC=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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